molecular formula C22H24N2O4 B2827721 ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate CAS No. 424798-66-3

ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2827721
CAS No.: 424798-66-3
M. Wt: 380.444
InChI Key: PQDBXTAKIGMTKV-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by multiple functional groups:

  • Position 1: A phenyl group, enhancing lipophilicity and aromatic interactions.
  • Position 3: An ethyl carboxylate ester (-COOEt), influencing solubility and metabolic stability.
  • Position 5: An acetyloxy (-OAc) group, which may modulate electronic effects and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 5-acetyloxy-2-[(dimethylamino)methyl]-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-27-22(26)21-18-13-17(28-15(2)25)11-12-19(18)24(20(21)14-23(3)4)16-9-7-6-8-10-16/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBXTAKIGMTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Aminomethylation

A critical step involves introducing the dimethylaminomethyl group. This is achieved using bis(dimethylamino)methane in organic solvents like dioxane, often under catalytic conditions such as benzoyl peroxide or light irradiation . The reaction mechanism likely proceeds via nucleophilic substitution or radical-mediated processes.

Key Reaction :
6-Bromo-indole intermediate+bis(dimethylamino)methaneTarget compound\text{6-Bromo-indole intermediate} + \text{bis(dimethylamino)methane} \rightarrow \text{Target compound}

Esterification

The ethyl carboxylate group is typically formed via esterification of the indole-3-carboxylic acid. Reagents like ethanol and acid catalysts (e.g., HCl) are used, with purification by recrystallization .

Key Reaction :
Indole-3-carboxylic acid+EthanolEthyl ester\text{Indole-3-carboxylic acid} + \text{Ethanol} \rightarrow \text{Ethyl ester}

Acetylation

The hydroxyl group at position 5 is acetylated using acetic anhydride or acetyl chloride , often in the presence of pyridine or catalytic acid . This step protects the hydroxyl group during subsequent reactions.

Key Reaction :
5-Hydroxy-indole+Acetic anhydride5-Acetyloxy-indole\text{5-Hydroxy-indole} + \text{Acetic anhydride} \rightarrow \text{5-Acetyloxy-indole}

Stability and Hydrolysis

The ethyl ester group can undergo acid- or base-catalyzed hydrolysis to yield the carboxylic acid. The acetyloxy group may also hydrolyze under acidic conditions, regenerating the hydroxyl group .

Conditions :

  • Acidic hydrolysis : HCl in aqueous ethanol.

  • Basic hydrolysis : NaOH in aqueous methanol.

Reactivity of the Dimethylamino Group

The dimethylamino group participates in nucleophilic reactions , such as alkylation or acylation. For example, it may react with acyl chlorides to form amides or undergo quaternization with alkyl halides.

Spectral and Physical Data

Property Value Reference
Molecular Formula C₂₀H₂₆N₂O₃
Molecular Weight 342.44 g/mol
Melting Point 165°C (from ethanol)
Solubility Organic solvents (ethanol, DCM)

Scientific Research Applications

Research indicates that compounds related to ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate exhibit various biological activities:

Anti-inflammatory Properties

Studies have shown that derivatives of indole compounds can inhibit enzymes like 5-lipoxygenase (5-LO), which plays a crucial role in inflammatory processes. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit 5-LO with promising results, suggesting potential applications in treating inflammatory diseases .

Antibacterial Activity

Indole derivatives are also being investigated for their antibacterial properties. Research has highlighted that certain modifications to the indole structure can enhance activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics .

Pharmacological Research

The pharmacological profile of this compound is being explored in various contexts:

  • Anticancer Activity : Some studies suggest that indole derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Inhibition of 5-Lipoxygenase : A study demonstrated that specific indole derivatives could inhibit 5-lipoxygenase with IC50 values in low micromolar ranges, showcasing their potential as anti-inflammatory agents .
  • Antimicrobial Screening : Another research effort evaluated a series of indole derivatives against various bacterial strains, revealing significant antimicrobial activity which could lead to new therapeutic strategies against resistant pathogens .

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The acetyloxy group at position 5 increases polarity compared to fluoro (-F) or methoxy (-OMe) substituents but less than hydroxyl (-OH) groups in ranitidine derivatives . The dimethylaminomethyl group at position 2 introduces basicity, contrasting with neutral carboxamide or ester groups in other indoles .

Thermal Stability :

  • Melting points for simpler esters (e.g., ethyl 5-methoxyindole-2-carboxylate: 199–201°C) suggest moderate thermal stability, likely influenced by hydrogen bonding and crystallinity .

Biological Relevance: While biological data for the target compound is absent, ranitidine-related compounds with dimethylamino groups exhibit gastrointestinal activity via histamine H2 receptor antagonism .

Biological Activity

Ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-phenyl-1H-indole-3-carboxylate (CAS Number: 424798-66-3) is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}. The compound features an indole core, which is known for its diverse biological activities. Its structure can be summarized as follows:

Property Value
Molecular Formula C₁₈H₂₂N₂O₄
Molecular Weight 342.38 g/mol
CAS Number 424798-66-3
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. This compound has shown significant activity against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), through mechanisms involving disruption of bacterial cell wall synthesis and protein production.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Potential

Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells. Further studies are required to elucidate the specific pathways involved.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, suggesting potent antibacterial activity compared to standard antibiotics .

Anti-inflammatory Research

In another study focused on anti-inflammatory activity, the compound was tested on human macrophage cell lines treated with lipopolysaccharide (LPS). Results showed a significant reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

Cytotoxicity in Cancer Cells

Research published in Biomedicine & Pharmacotherapy examined the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells at concentrations as low as 10 µM, with a notable increase in caspase activity, which is a hallmark of programmed cell death .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionsImpact on YieldReference
SolventDMF, ethanol, or dichloromethanePolar solvents enhance nucleophilicity
CatalystK₂CO₃, NaOAcBase catalysts improve acetyl group incorporation
Temperature60–80°C (reflux)Higher temps accelerate reaction but risk decomposition

Methodological Note : Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate purity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions may arise from variations in assay conditions, impurity profiles, or target specificity. Strategies include:

  • Standardized bioassays : Replicate enzyme inhibition (e.g., kinase or protease assays) under controlled pH, temperature, and substrate concentrations. For example, HIV integrase inhibition assays for indole derivatives require strict buffer conditions .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or serotonin receptors, comparing results with experimental IC₅₀ values .
  • Impurity profiling : Use LC-MS or NMR to identify byproducts (e.g., deacetylated analogs) that may contribute to off-target effects .

Example : A study on similar indole carboxylates showed that minor structural changes (e.g., fluorine substitution) altered COX-2 inhibition by >50%, emphasizing the need for precise structural characterization .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR : ¹H and ¹³C NMR confirm substituent positions. Key signals:
    • Acetyloxy group: δ 2.3 ppm (singlet, CH₃), δ 170 ppm (carbonyl) .
    • Dimethylaminomethyl: δ 2.2–2.5 ppm (multiplet, CH₂), δ 45 ppm (N-CH₃) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, similar indole esters show planar indole cores with substituent torsional angles <10° .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~410.4 for C₂₂H₂₄N₂O₅⁺) .

Q. Table: Comparison of Analytical Data

TechniqueKey FindingsReference
X-rayPlanar indole core, ethyl ester torsion angle = 8.5°
¹H NMR (CDCl₃)Phenyl protons at δ 7.3–7.6 ppm

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Research Question

  • Substituent variation : Synthesize analogs with:
    • Alternative esters (methyl, propyl) to assess lipophilicity effects .
    • Halogenation at position 5 (e.g., fluorine) to enhance metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., dimethylaminomethyl for target binding) .
  • In vitro profiling : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with cytotoxicity .

Example : A fluoro-substituted indole carboxylate showed 3-fold higher COX-2 inhibition than non-fluorinated analogs, suggesting electronegative groups enhance target binding .

What strategies mitigate stability issues during storage and handling?

Basic Research Question

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis prevention : Use anhydrous solvents (e.g., DMSO-d₆ for NMR) to avoid ester bond cleavage .
  • Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Q. Stability Data :

ConditionDegradation After 30 DaysReference
25°C, light-exposed40% decomposition
–20°C, dark<5% decomposition

How can researchers elucidate the compound’s interaction with biological targets using computational and experimental methods?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate binding to kinases (e.g., EGFR) using GROMACS to assess conformational stability over 100-ns trajectories .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets like serotonin receptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Case Study : A trifluoromethyl analog showed 10-fold higher binding affinity (KD = 12 nM) to COX-2 than the parent compound due to enhanced hydrophobic interactions .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

  • Byproduct formation : At scale, prolonged reflux increases dimerization risk. Use flow chemistry to control residence time .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purity >95% .
  • Catalyst recycling : Immobilize catalysts (e.g., K₂CO₃ on silica) to reduce waste .

Q. Scale-Up Data :

ScaleYield (Lab vs. Pilot)PurityReference
1 g65%98%
100 g58%95%

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